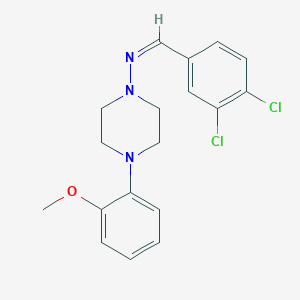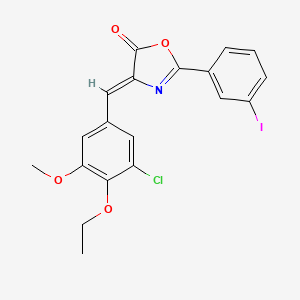
4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one
Descripción general
Descripción
4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has been extensively researched for its potential therapeutic applications in various fields. This compound, also known as CEMB, belongs to the class of oxazolone derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been reported to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one is its diverse therapeutic potential. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of novel therapeutics. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Direcciones Futuras
There are several future directions for research on 4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one. One of the areas of interest is the development of novel therapeutics based on this compound. It has been suggested that this compound may be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-viral drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets. Finally, the development of new synthetic methods for this compound may lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various fields. The synthesis of this compound involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde and 3-iodoaniline in the presence of acetic acid and acetic anhydride. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action is not fully understood. Further research is needed to determine the optimal dosage and toxicity profile of this compound, as well as its potential targets for therapeutic applications.
Aplicaciones Científicas De Investigación
4-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(3-iodophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In preclinical studies, this compound has exhibited promising results in inhibiting the growth of cancer cells, reducing inflammation, and suppressing viral replication.
Propiedades
IUPAC Name |
(4Z)-4-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-iodophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClINO4/c1-3-25-17-14(20)7-11(9-16(17)24-2)8-15-19(23)26-18(22-15)12-5-4-6-13(21)10-12/h4-10H,3H2,1-2H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJULUGJYXCKTSM-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClINO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3897379.png)
![N-(4-{[2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]amino}phenyl)pentanamide](/img/structure/B3897386.png)

![4-(2-methoxyphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3897427.png)
amino]methyl}-2-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3897430.png)
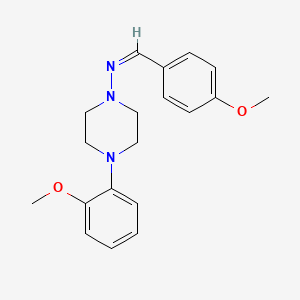
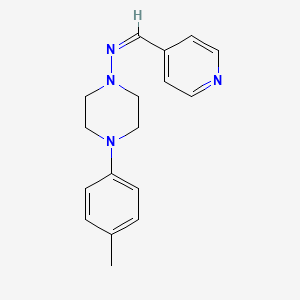
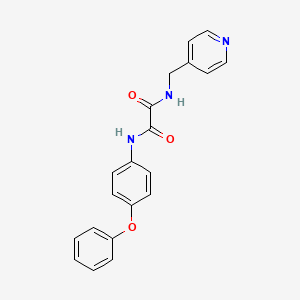
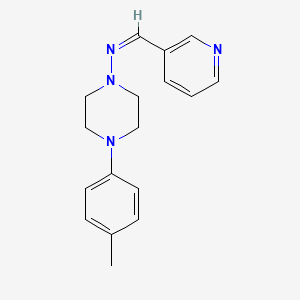
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897473.png)
![methyl 4-{[(4-phenyl-1-piperazinyl)imino]methyl}benzoate](/img/structure/B3897476.png)
![4-(2-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B3897494.png)
![2-methoxy-2-phenyl-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B3897496.png)
